molecular formula C14H22N2O3S B6723704 N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline

Cat. No.: B6723704
M. Wt: 298.40 g/mol
InChI Key: YZMLJIHCCDKPGI-UHFFFAOYSA-N
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Description

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline is a complex organic compound that features a pyrrolidine ring, a methoxymethyl group, and a methylsulfonylaniline moiety

Properties

IUPAC Name

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-19-11-14(8-5-9-16-14)10-15-12-6-3-4-7-13(12)20(2,17)18/h3-4,6-7,15-16H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMLJIHCCDKPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN1)CNC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxymethyl group can be introduced via alkylation reactions, while the methylsulfonylaniline moiety is often synthesized through sulfonation and subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]-2-methylsulfonylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.

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